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molecular formula C20H27N3O6S2 B8609136 2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate)

2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate)

Cat. No. B8609136
M. Wt: 469.6 g/mol
InChI Key: UUVPCVUVNODPTR-UHFFFAOYSA-N
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Patent
US07985740B2

Procedure details

A mixture of 2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium 4-methylbenzenesulfonate (625.1 g), 4-methylbenzenesulfonic acid hydrate (406.6 g), 1,4-dioxan (9.38 litres) and water (625 ml) was heated at reflux (ca. 90° C.) for 2.5 h. when the reaction was complete by nmr. The reaction mixture was concentrated by distillation at atmospheric pressure collecting 7.03 litres. The concentrate was allowed to cool to ca. 77° C., and IMS-G (1.56 litres) was added. The resulting bright solution was allowed to cool and was seeded with [2-(1-methyl-1H-imidazol-4-yl)ethyl]amine bis(4-methylbenzenesulfonate) (0.625 g) at ca. 54° C. The suspension was allowed to cool to ca. 22° C. and aged for 40 min. The solid was filtered off and washed successively with 1,4-dioxan-IMS (3:1, 1.25 litres), and then 1,4-dioxan (2×1.25 litres), pulled dry and dried in vacuo at ca. 50° C. to yield the title compound, 866.3 g.
Name
2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium 4-methylbenzenesulfonate
Quantity
625.1 g
Type
reactant
Reaction Step One
Quantity
406.6 g
Type
reactant
Reaction Step One
Quantity
9.38 L
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O-:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][N+:13]1[CH:21]=[C:20]2[N:15](C(=O)[NH:17][CH2:18][CH2:19]2)[CH:14]=1.O.[CH3:24][C:25]1[CH:30]=[CH:29][C:28]([S:31]([OH:34])(=[O:33])=[O:32])=[CH:27][CH:26]=1.O1CCOCC1>O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH3:24][C:25]1[CH:26]=[CH:27][C:28]([S:31]([OH:34])(=[O:33])=[O:32])=[CH:29][CH:30]=1.[CH3:12][N:13]1[CH:21]=[C:20]([CH2:19][CH2:18][NH2:17])[N:15]=[CH:14]1 |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium 4-methylbenzenesulfonate
Quantity
625.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN2C(NCCC2=C1)=O
Name
Quantity
406.6 g
Type
reactant
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
9.38 L
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
625 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
collecting 7.03 litres
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ca. 77° C.
ADDITION
Type
ADDITION
Details
IMS-G (1.56 litres) was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was seeded with [2-(1-methyl-1H-imidazol-4-yl)ethyl]amine bis(4-methylbenzenesulfonate) (0.625 g) at ca. 54° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ca. 22° C. and aged for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed successively with 1,4-dioxan-IMS (3:1, 1.25 litres)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
1,4-dioxan (2×1.25 litres), pulled dry
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ca. 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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